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This guide provides a comprehensive comparison of the regulatory landscape for the food
colorant Allura Red AC, also known as FD&C Red No. 40 in the United States and E129 in the
European Union. The information is intended for researchers, scientists, and drug development
professionals to navigate the different regulatory requirements in these key markets.

Regulatory Limits and Acceptable Daily Intake

The primary difference in the regulation of Allura Red AC between the US and the EU lies in the
specificity of their quantitative limits for various food products. While both regions have
established the same Acceptable Daily Intake (ADI), the EU enforces Maximum Permitted
Levels (MPLs) for specific food categories, whereas the US generally relies on Good
Manufacturing Practices (GMP).

The ADI for Allura Red AC has been set at 7 milligrams per kilogram of body weight per day by
both the US Food and Drug Administration (FDA) and the European Food Safety Authority
(EFSA)[1].

Table 1: Quantitative Limits for Allura Red AC (FD&C
Red No. 40 / E129) in the US and EU
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Region

Regulation

Maximum
Food Category Permitted Level
(MPL)

United States

21 CFR 74.340

Consistent with Good
Foods generally Manufacturing
Practice (GMP)

Solid or semisolid
food

30 mg/Ib
(approximately 66
mg/kg)

Liquid food

30 mg/pint
(approximately 63
mg/L)

Regulation (EC) No

Flavoured fermented

milk products

European Union ) ) 100 mg/kg
1333/2008 including heat-treated
products
Ripened cheese 100 mg/kg
Edible cheese rind 100 mg/kg
Fruit and vegetables
o ) ] 200 mg/kg
in vinegar, oil, or brine
Canned or bottled fruit
200 mg/kg

and vegetables
Mostarda di frutta 200 mg/kg
Confectionery 300 mg/kg
Decorations, coatings
and fillings, except 300 mg/kg
fruit-based fillings
Fine bakery wares

. 200 mg/kg
(e.g., cakes, biscuits)
Edible ices 150 mg/kg
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Processed fish and

fishery products

) i 100 mg/kg
including molluscs
and crustaceans
Meat preparations 20 mg/kg
Breakfast sausages
with a cereal content 20 mg/kg
of not less than 6%
Burger meat with a
vegetable and/or

20 mg/kg
cereal content of not
less than 4%
Non-alcoholic

100 mg/L

flavoured drinks

Aromatized wines,

aromatized wine-

based drinks, and 200 mg/L
aromatized wine-

product cocktails

Food supplements
supplied in a 300 mg/kg / 100 mg/L

solid/liquid form

Sauces 200 mg/kg
Seasonings 50 mg/kg
Soups and broths 50 mg/kg
Smoked fish 100 mg/kg

In the EU, foods containing Allura Red AC are also required to carry a warning label stating that
the colorant "may have an adverse effect on activity and attention in children"[2][3]. This is a
direct consequence of the "Southampton 6" study. The US does not have a similar federal
labeling requirement.
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Key Experimental Data and Protocols

The established ADI and regulatory decisions are based on a comprehensive evaluation of
toxicological data. Below are summaries of the methodologies for key studies that have
influenced the safety assessment of Allura Red AC.

The "Southampton 6" Hyperactivity Study

 Title: Food additives and hyperactive behaviour in 3-year-old and 8/9-year-old children in the
community: a randomised, double-blinded, placebo-controlled trial.

» Methodology: This study investigated the potential link between the consumption of a mixture
of artificial food colors, including Allura Red AC, and sodium benzoate on hyperactivity in
children[2][4][5].

o Study Design: A randomised, double-blinded, placebo-controlled crossover trial was
employed.

o Participants: The study included 153 three-year-old children and 144 eight- and nine-year-
old children from the general population.

o Intervention: Participants consumed one of three types of drinks: a placebo drink or one of
two different mixes of artificial food colors and sodium benzoate preservative.

o Qutcome Measures: The primary outcome was a global hyperactivity aggregate score,
which was based on observations and ratings from parents and teachers. For the older
children, a computerized attention test was also included.

Genotoxicity Assessment: In Vivo Comet Assay

» Title: DNA damage induced by red food dyes orally administered to pregnant and male mice.

o Methodology: This study assessed the genotoxic potential of Allura Red AC in mice using the
alkaline single-cell gel electrophoresis (Comet) assay[6][7][8].

o Test System: The study utilized male ddY mice.

o Administration: Allura Red AC was administered orally to the mice.
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o Dosage: Arange of doses were tested, with DNA damage observed at doses as low as 10
mg/kg body weight.

o Sample Collection: Various organs, including the glandular stomach, colon, liver, kidney,
urinary bladder, lung, brain, and bone marrow, were sampled at 3 and 24 hours after
administration.

o Endpoint: The assay measured the extent of DNA migration, which is an indicator of DNA
damage. The results showed that Allura Red AC induced DNA damage in the colon of the
mice.

Lifetime Carcinogenicity Study in Rats

« Title: Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-
Dawley rats.

+ Methodology: This long-term study evaluated the carcinogenic potential of Allura Red AC in
rats.

o Test System: The study was conducted on Sprague-Dawley rats.
o Study Design: The rats were exposed to Allura Red AC in their diet over their lifetime.

o Endpoint: The primary endpoint was the incidence of tumors in the treated groups
compared to a control group. The study concluded that Allura Red AC was not
carcinogenic in Sprague-Dawley rats.

Visualizing the Regulatory Pathways

The following diagrams illustrate the regulatory workflow and the logical relationship of the key
studies influencing the safety assessment of Allura Red AC.
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United States Regulatory Pathway

Informs )
. 21 CFR 74.340 Permitted Use:
Acceptable Daily Intake (ADI) (FD&C Red No. 40) Good Manufacturing Practice (GMP)
7 mg/kg bw/day

General limit: ~66 mg/kg in solid food

European Union Regulatory Pathway
Acceptable Daily Intake (ADI) Informs Regulation (EC) No 1333/2008 Mandatory Warning Label
7 mgl/kg bw/day (E129) ‘'may have an adverse effect on activity and attention in children’

(Maximum Permitted Levels (MPLs)
T for specific food categories

Click to download full resolution via product page

A flowchart comparing the regulatory pathways for Allura Red AC in the US and EU.
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Key Toxicological Studies

Lifetime Carcinogenicity Study Genotoxicity Study (Comet Assay) ‘Southampton Hyperactivity Study
(Borzelleca et al., 1989) (Tsuda et al., 2001) (McCann et al., 2007)
Result: No evidence of carcinogenicity Result: DNA damage in mouse colon Result: Association with increased hyperactivity

Contributes to Contributes to

Establishment of

Acceptable Daily Intake (ADI)
(7 mglkg bwiday)

EU Warning Label Requirement

Click to download full resolution via product page

Logical relationship of key toxicological studies to the safety assessment of Allura Red AC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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